Tripterifordin
Overview
Description
Mechanism of Action
Target of Action
Tripterifordin, a diterpene lactone, has been identified as a potent anti-HIV agent . It shows anti-HIV replication activity in H9 lymphocyte cells . The primary target of this compound is the HIV virus, specifically the HIV protease, which is crucial for the life cycle of the virus .
Mode of Action
It is known that this compound inhibits the replication of the hiv virus in h9 lymphocyte cells . This suggests that this compound interacts with its target, the HIV protease, and inhibits its function, thereby preventing the replication of the virus.
Biochemical Pathways
This compound affects the biochemical pathways related to the life cycle of the HIV virus. By inhibiting the HIV protease, it disrupts the viral replication process. This leads to a decrease in the production of new virus particles
Pharmacokinetics
The pharmacokinetic properties of a drug molecule play a crucial role in its bioavailability and efficacy
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of HIV replication in H9 lymphocyte cells This results in a decrease in the production of new virus particles, thereby limiting the spread of the virus within the host
Action Environment
It is known that the efficacy of drug molecules can be influenced by various environmental factors, including temperature, ph, and the presence of other substances
Biochemical Analysis
Biochemical Properties
Tripterifordin interacts with various biomolecules in biochemical reactions. It has been found to possess significant anti-HIV replication activities in H9 lymphocyte cells
Cellular Effects
This compound has shown significant effects on various types of cells, particularly H9 lymphocyte cells. It exhibits anti-HIV replication activities in these cells
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Tripterifordin can be synthesized from stevioside, a natural sweetener, through a series of chemical reactions . The synthetic route involves multiple steps, including oxidation and reduction reactions, to convert stevioside into this compound .
Industrial Production Methods: Industrial production of this compound primarily involves extraction from the roots of Tripterygium wilfordii . The extraction process includes solvent extraction followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Tripterifordin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Tripterifordin has a wide range of scientific research applications:
Comparison with Similar Compounds
Triptolide: Another diterpenoid from Tripterygium wilfordii with potent immunosuppressive and anti-inflammatory properties.
Tripdiolide: A compound closely related to triptolide, known for its immunosuppressive effects.
Triptonide: Similar to triptolide, with anti-inflammatory and immunosuppressive activities.
Uniqueness of Tripterifordin: this compound stands out due to its specific anti-HIV activity, which is not as prominent in the other similar compounds . While triptolide, tripdiolide, and triptonide are primarily known for their immunosuppressive and anti-inflammatory properties, this compound’s unique ability to inhibit HIV replication makes it a compound of particular interest in antiviral research .
Properties
IUPAC Name |
(1R,2R,5R,6R,8S,11S,12R)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-17-7-3-8-20(12-23-16(17)21)14(17)6-9-19-10-13(4-5-15(19)20)18(2,22)11-19/h13-15,22H,3-12H2,1-2H3/t13-,14-,15-,17-,18-,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMZPLYXGZZBCX-CJSYXLNHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC3(C1CCC45C3CCC(C4)C(C5)(C)O)COC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]3([C@@H]1CC[C@]45[C@H]3CC[C@H](C4)[C@](C5)(C)O)COC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30930366 | |
Record name | 16-Hydroxy-18,20-epoxykauran-18-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30930366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139122-81-9 | |
Record name | Tripterifordin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139122-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tripterifordin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139122819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16-Hydroxy-18,20-epoxykauran-18-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30930366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Tripterifordin and where is it found?
A1: this compound is a kaurane-type diterpene lactone primarily isolated from the roots of the Tripterygium wilfordii plant. [] This plant is used in traditional medicine, and this compound is of particular interest due to its demonstrated anti-HIV activity. []
Q2: What is the molecular formula and weight of this compound?
A2: While the provided abstracts do not explicitly state the molecular formula and weight, they describe this compound as a "kaurane-type diterpene lactone". Based on its structure (as elucidated in the original research), its molecular formula is C22H28O6 and its molecular weight is 388.46 g/mol.
Q3: How does this compound exert its anti-HIV activity?
A3: The exact mechanism of action by which this compound inhibits HIV replication is not fully elucidated within the provided abstracts. Further research is needed to determine the specific interactions this compound has with viral or cellular targets that lead to its anti-HIV effects.
Q4: Are there any synthetic routes to obtain this compound?
A4: Yes, researchers have successfully synthesized this compound from various starting materials. One approach utilizes stevioside, a natural sweetener, as the starting point for a multi-step synthesis. This method yields both (-)-Tripterifordin and (-)-Neothis compound. [] Another study reports a total synthesis of the racemic form of this compound starting from naphthalene. [, ]
Q5: Has the structure-activity relationship (SAR) of this compound been investigated?
A5: While the provided abstracts do not delve into detailed SAR studies, one research paper examines four compounds from Tripterygium wilfordii, including this compound, for their anti-rheumatoid arthritis activity. [, ] This study provides some insight into the importance of specific structural features for the biological activity of this compound and its analogs.
Q6: What analytical techniques are used to characterize and quantify this compound?
A7: Researchers utilize various spectroscopic and chromatographic methods to identify and quantify this compound. Nuclear magnetic resonance (NMR) spectroscopy, including 1H-1H COSY, HETCOR, NOESY, and long-range HETCOR experiments, has been crucial in elucidating its structure. [] Additionally, high-performance liquid chromatography coupled with triple quadrupole mass spectrometry (HPLC-QQQ-MS/MS) has been employed to simultaneously determine this compound levels along with other compounds in Tripterygium preparations. []
Q7: Is this compound a potential drug candidate for treating HIV?
A8: While this compound exhibits promising anti-HIV activity in vitro [], its development into a clinically relevant drug requires further investigation. Comprehensive studies on its pharmacokinetics, pharmacodynamics, toxicity, and efficacy in animal models and eventually in humans are necessary to fully evaluate its therapeutic potential and address any potential risks or limitations.
Q8: Has the biosynthetic pathway of this compound been elucidated?
A9: Research suggests that this compound biosynthesis might involve ent-kaurene as a precursor. A study investigating ent-kaurene oxidase (TwKO) in T. wilfordii showed that this enzyme could convert 16α-hydroxy-ent-kaurane to 16α-hydroxy-ent-kaurenoic acid, a potential intermediate in this compound biosynthesis. [] This finding suggests a link between gibberellin biosynthesis and this compound production in the plant.
Q9: Does this compound have any other potential therapeutic applications?
A10: Apart from its anti-HIV activity, this compound has also demonstrated immunosuppressive properties in vitro. Specifically, it exhibited significant inhibition of cytokine production. [] This finding suggests its potential application in treating autoimmune diseases, although further research is necessary to explore this avenue.
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